molecular formula C18H19N7O B15104232 N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide

N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B15104232
M. Wt: 349.4 g/mol
InChI Key: YYKJSZSNDGBFGY-UHFFFAOYSA-N
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Description

N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a benzimidazole moiety, a tetrazole ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazole intermediates. The benzimidazole can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The tetrazole ring is often formed via the cyclization of an azide with a nitrile or other suitable precursor in the presence of a catalyst such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would produce corresponding amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with proteins that recognize carboxylic acids. These interactions can modulate signaling pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Tetrazole Derivatives: Compounds such as losartan and valsartan, which are used as antihypertensive agents.

    Pyridine Carboxamide Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.

Uniqueness

N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its combination of three distinct pharmacophores: benzimidazole, tetrazole, and pyridine carboxamide. This combination may confer a unique spectrum of biological activities and potential therapeutic applications that are not observed in compounds containing only one or two of these moieties .

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(2-propan-2-ylbenzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C18H19N7O/c1-12(2)17-20-14-5-3-4-6-15(14)24(17)10-8-19-18(26)13-7-9-25-16(11-13)21-22-23-25/h3-7,9,11-12H,8,10H2,1-2H3,(H,19,26)

InChI Key

YYKJSZSNDGBFGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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